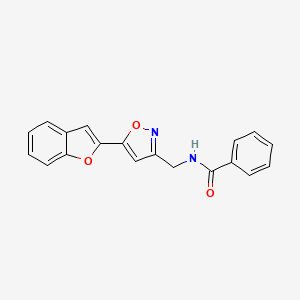

![molecular formula C18H19N7O2 B2431913 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 2034615-62-6](/img/structure/B2431913.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

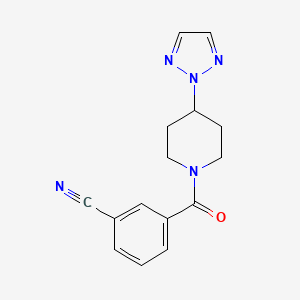

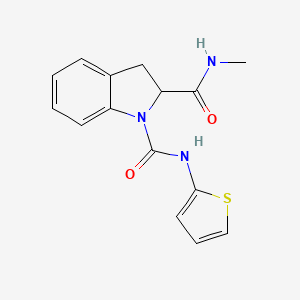

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been of interest due to their remarkable biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, which includes the compound , is typically achieved through a molecular hybridization strategy . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the triazolo[1,5-a]pyrimidine core . The reactions can involve various functional groups and can lead to a wide range of products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide”, also known as “3-methoxy-2-methyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-6-carboxamide”.

Cancer Treatment

This compound has shown potential as a CDK2 inhibitor , which is a promising target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, inhibiting their growth and proliferation. Studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antiproliferative Activities

The compound has been evaluated for its antiproliferative activities against human cancer cells. Research indicates that it can inhibit the growth of cancer cells by interfering with their cell cycle progression and inducing apoptosis. This makes it a valuable candidate for developing new anticancer drugs .

Cardiovascular Disorders

Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been investigated for their potential in treating cardiovascular disorders . These compounds can act as inhibitors of specific enzymes and receptors involved in cardiovascular diseases, offering a new avenue for therapeutic intervention .

Type 2 Diabetes

Research has also explored the use of this compound in managing type 2 diabetes . The compound’s ability to modulate certain biological pathways makes it a potential candidate for developing drugs that can help regulate blood sugar levels and improve insulin sensitivity .

Hyperproliferative Disorders

The compound has applications in treating hyperproliferative disorders , which are characterized by the excessive proliferation of cells. By inhibiting key enzymes and pathways involved in cell proliferation, this compound can help manage conditions such as psoriasis and certain types of cancer .

Material Sciences

Beyond medicinal chemistry, this compound has applications in material sciences . Its unique chemical structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .

Energetic Materials

The compound’s derivatives have been studied for their potential as energetic materials . These materials are used in various applications, including propellants and explosives, due to their good thermal stability and insensitivity properties .

Synthetic Methodologies

The compound is also valuable in the field of synthetic methodologies . It can be synthesized using eco-friendly, catalyst-free methods under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance. This makes it a useful compound for developing new synthetic routes and methodologies in organic chemistry .

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components necessary for cell proliferation. This can result in the induction of apoptosis within cells .

Pharmacokinetics

These studies help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, leading to cell cycle arrest and the induction of apoptosis within cells . This can lead to the inhibition of the growth of cancer cells .

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines, including “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide”, have shown promising biological activities, suggesting their potential for further development as therapeutic agents . Future research could focus on optimizing the synthesis, improving the biological activity, and investigating the safety profile of these compounds.

Eigenschaften

IUPAC Name |

3-methoxy-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c1-24-17(27-2)14-6-5-13(8-15(14)23-24)16(26)19-7-3-4-12-9-20-18-21-11-22-25(18)10-12/h5-6,8-11H,3-4,7H2,1-2H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDPNROKPLBTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431832.png)

![2-(benzylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2431841.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile](/img/structure/B2431852.png)